N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine
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Overview
Description
N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine is an organic compound that features a furan ring substituted with an oxirane (epoxide) group and a dimethylamine group This compound is of interest due to its unique structural features, which combine the reactivity of the epoxide group with the aromatic stability of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine typically involves the formation of the furan ring followed by the introduction of the oxirane and dimethylamine groups. One common method involves the reaction of a furan derivative with an epoxidizing agent, such as m-chloroperbenzoic acid, to introduce the oxirane group. The dimethylamine group can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide group.
Tetrahydrofuran derivatives: Formed from the reduction of the furan ring.
Substituted furans: Formed from nucleophilic substitution reactions at the epoxide group.
Scientific Research Applications
N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine involves its interaction with various molecular targets. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The furan ring can also interact with aromatic residues in proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-(oxiran-2-yl)methanamine: Similar structure but lacks the furan ring.
5-(Oxiran-2-yl)furan-2-carbaldehyde: Similar structure but contains an aldehyde group instead of the dimethylamine group.
Uniqueness
N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine is unique due to the combination of the reactive epoxide group and the aromatic furan ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The presence of the dimethylamine group also enhances its solubility and potential interactions with biological targets .
Properties
IUPAC Name |
N,N-dimethyl-5-(oxiran-2-yl)furan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9(2)8-4-3-6(11-8)7-5-10-7/h3-4,7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVPAOHFFIVRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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